molecular formula C8H19NO2 B085499 N-Butyldiethanolamine CAS No. 102-79-4

N-Butyldiethanolamine

Cat. No.: B085499
CAS No.: 102-79-4
M. Wt: 161.24 g/mol
InChI Key: GVNHOISKXMSMPX-UHFFFAOYSA-N
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Description

N-Butyldiethanolamine (CAS 102-79-4) is a tertiary amine with the molecular formula C₈H₁₉NO₂ and a molecular weight of 161.24 g/mol. Structurally, it consists of a butyl group attached to a nitrogen atom, which is further bonded to two ethanol groups . It is a colorless to light yellow liquid with a slight amine-like odor, miscible in water, and functions as a nonionic surfactant .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Butyldiethanolamine can be synthesized through the reaction of butylamine with ethylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction is as follows:

CH3(CH2)3NH2+2CH2CH2OCH3(CH2)3N(CH2CH2OH)2\text{CH}_3(\text{CH}_2)_3\text{NH}_2 + 2 \text{CH}_2\text{CH}_2\text{O} \rightarrow \text{CH}_3(\text{CH}_2)_3\text{N}(\text{CH}_2\text{CH}_2\text{OH})_2 CH3​(CH2​)3​NH2​+2CH2​CH2​O→CH3​(CH2​)3​N(CH2​CH2​OH)2​

This reaction is usually carried out in the presence of a catalyst to enhance the reaction rate and yield .

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using continuous flow reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and purity. The product is then purified through distillation and other separation techniques to remove any impurities .

Chemical Reactions Analysis

Reaction Mechanism

The synthesis can be summarized as follows:

  • Reactants : n-butylamine and ethylene oxide.

  • Conditions : The reaction is conducted under controlled temperature (typically 130–135 °C) and pressure (0–0.6 MPa), with a molar ratio of ethylene oxide to n-butylamine that affects the reaction's progress and product purity.

Yield Optimization

Research indicates that maintaining a molar ratio of ethylene oxide to n-butylamine greater than 2:1 can lead to side reactions, resulting in impurities. Conversely, ratios below this threshold may lead to incomplete reactions, forming intermediate products such as N-butylethanolamine, which can be recycled to achieve higher yields of N-butyldiethanolamine .

Chemical Reactions Involving this compound

This compound participates in several important chemical reactions, including:

Alkylation Reactions

This compound can act as a nucleophile in alkylation reactions, where it reacts with various electrophiles to form quaternary ammonium compounds. This property is useful in synthesizing surfactants and other functionalized amines.

Acid-Base Reactions

As a basic amine, this compound can react with acids to form salts. This reaction is crucial for its application in neutralizing acidic compounds in various formulations.

Reaction with Carbon Dioxide

This compound can react with carbon dioxide to form carbamate derivatives, which are valuable in the production of urea and other nitrogen-containing compounds.

Research Findings on Reaction Pathways

Recent studies have employed computational methods to explore potential reaction pathways involving this compound. These studies utilize advanced techniques such as density functional theory (DFT) to predict reaction outcomes and optimize conditions.

Computational Studies

  • Methodology : The AFIR (Activated Complexes and Intermediate Reactions) method has been utilized to simulate various reaction pathways involving this compound.

  • Findings : The computational analysis revealed that certain pathways are favored under specific conditions, allowing for the prediction of yields for different products formed during reactions with electrophiles like difluorocarbene .

Experimental Validation

Experimental results have shown that reactions predicted by computational models align closely with observed outcomes, validating the use of in silico methods for optimizing chemical processes involving this compound.

Scientific Research Applications

Coordination Chemistry

Synthesis of Coordination Compounds

N-Butyldiethanolamine functions as a ligand in the synthesis of various coordination compounds. It has been utilized to create complexes with transition metals and lanthanide ions. Notable applications include:

  • Copper Complexes : BDEA has been employed in the formation of mononuclear, dinuclear, and polymeric copper(II) compounds. For instance, the complex [Cu(Hbdea)₂]·2Hdnba has shown significant structural diversity and magnetic properties .
  • Lanthanide Coordination Clusters : BDEA reacts with lanthanide(III) salts to form isostructural coordination clusters, which are crucial for studying magnetic interactions in materials science .

Table 1: Summary of Coordination Compounds Synthesized with this compound

Compound TypeExample ComplexesProperties
Mononuclear[Cu(Hbdea)₂]·2HdnbaMagnetic behavior, structural diversity
Dinuclear[Cu₂(μ-Hbdea)₂(N₃)₂]Enhanced catalytic activity
Polymeric[Cu₂(μ-Hbdea)₂(μ-tpa)]ₙ·2nH₂OFormation of 1D polymeric structures
Tetranuclear3d-4f single-molecule magnetsPotential applications in quantum computing

Tissue Clearing

Hydrophilic Tissue-Clearing Methods

BDEA has emerged as a key component in hydrophilic tissue-clearing protocols, particularly in neuroscience. Its role enhances optical clarity and imaging capabilities for biological tissues. Key findings include:

  • CUBIC Protocols : BDEA is part of the CUBIC (Clear, Unobstructed Brain/Body Imaging Cocktails) protocols that allow for efficient clearing of large biological specimens, including entire mouse bodies. This application facilitates three-dimensional imaging and analysis of neuronal circuits and other biological structures .
  • Comparative Studies : Research indicates that BDEA-based cocktails outperform traditional clearing methods in terms of speed and efficiency, allowing for clearer imaging at subcellular levels .

Table 2: Comparison of Tissue Clearing Agents

AgentApplication AreaAdvantages
This compoundNeuroscience, whole-body imagingHigh clarity, rapid processing
GlycerolGeneral tissue clearingWidely used but less efficient
DMSOSkin and soft tissuesEffective but slower

Biocidal Applications

Use as a Biocide

This compound has been incorporated into formulations for personal care and home care products due to its biocidal properties. It serves as an effective antimicrobial agent against various pathogens:

  • Formulations : BDEA is included in products aimed at preventing microbial growth on surfaces and skin. Its efficacy is attributed to its ability to disrupt microbial membranes .
  • Case Studies : Various studies have demonstrated the effectiveness of BDEA-containing formulations in reducing bacterial load on treated surfaces compared to control groups .

Mechanism of Action

N-Butyldiethanolamine exerts its effects primarily through its role as a ligand. It coordinates with metal ions to form stable complexes, which can influence various chemical and biological processes. The molecular targets include metal ions such as chromium and lanthanides, and the pathways involved are related to the formation of coordination bonds between the amine and metal centers .

Comparison with Similar Compounds

Key Properties:

  • Density : ~0.891 g/mL at 25°C
  • Refractive Index : 1.591
  • Solubility: Fully miscible with water, ethanol, and organic solvents
  • Applications: Tissue Clearing: Used in CUBIC (Clear, Unobstructed Brain Imaging Cocktails and Computational Analysis) protocols for optical transparency in biological samples . Coordination Chemistry: Serves as a ligand for synthesizing 3d/4f heterometallic clusters (e.g., Cr(III)/Ln(III) complexes) . Industrial Uses: Emulsifier, corrosion inhibitor, and pH adjuster in cosmetics (≤2.5% concentration) and industrial cleaners .
  • Toxicity : Rat oral LD₅₀ = 4,250 mg/kg, indicating moderate toxicity .

Comparison with Similar Compounds

N-Methyldiethanolamine (NMDEA)

Property N-Butyldiethanolamine N-Methyldiethanolamine (NMDEA)
Molecular Formula C₈H₁₉NO₂ C₅H₁₃NO₂
Structure Butyl + 2 ethanol groups Methyl + 2 ethanol groups
Cost ~60€/L ~30€/L
Decolorization Efficiency High (used in tissue clearing) Moderate (cost-effective alternative)
Applications High-end research, metal complexes Bulk decolorization, industrial solvents

Key Difference: NMDEA is preferred for large-scale applications due to its lower cost, while this compound is used in specialized research requiring higher decolorization efficiency .

N-Butylethanolamine (CAS 111-75-1)

Property This compound N-Butylethanolamine
Molecular Formula C₈H₁₉NO₂ C₆H₁₅NO
Structure Butyl + 2 ethanol groups Butyl + 1 ethanol group
Applications Surfactant, ligand in coordination chemistry Precursor for pharmaceuticals (e.g., BuNENA explosives)
Toxicity LD₅₀ = 4,250 mg/kg (rat) Limited data; higher acute toxicity inferred

Key Difference: N-Butylethanolamine is a monoethanolamine derivative with fewer hydroxyl groups, limiting its utility in surfactant applications but enabling specialized organic synthesis .

N,N-Dimethylethanolamine (DMEA, CAS 108-01-0)

Property This compound N,N-Dimethylethanolamine
Molecular Formula C₈H₁₉NO₂ C₄H₁₁NO
Density ~0.891 g/mL 0.897 g/cm³
Applications Tissue clearing, metal complexes Pharmaceuticals, coatings, corrosion inhibitors
Safety Moderate toxicity Corrosive (Causes burns)

Key Difference: DMEA’s compact structure and corrosivity make it suitable for industrial coatings, whereas this compound’s bulkier structure enhances its surfactant and chelating properties .

Triethanolamine (TEA, CAS 102-71-6)

Property This compound Triethanolamine
Molecular Formula C₈H₁₉NO₂ C₆H₁₅NO₃
Hydroxyl Groups 2 3
Applications Niche research, metal chelation Broad industrial use (cosmetics, detergents)
Cost High Low

Key Difference: TEA’s three hydroxyl groups enhance its solubility and versatility in consumer products, while this compound’s butyl chain improves lipid solubility for specialized applications .

Biological Activity

N-Butyldiethanolamine (BDEA) is a tertiary amine with the chemical formula C6_{6}H15_{15}N2_{2}O. It is recognized for its applications in various fields, including coordination chemistry and as a potential reagent in biological systems. This article explores the biological activity of BDEA, highlighting its interactions, mechanisms, and implications in different research contexts.

BDEA is characterized by its hydrophilic nature due to the presence of hydroxyl groups, which enhances its solubility in water and biological fluids. Its structure allows it to participate in various chemical reactions, particularly in forming coordination complexes with transition metals.

PropertyValue
Molecular FormulaC6_{6}H15_{15}N2_{2}O
Molecular Weight129.20 g/mol
AppearanceClear liquid
Solubility in WaterSoluble
pKa8.7

Coordination Chemistry

BDEA acts as a ligand in coordination chemistry, forming complexes with various metal ions, including chromium (Cr) and lanthanides (Ln). These complexes exhibit unique magnetic properties and catalytic activities. For instance, studies have shown that BDEA can stabilize mixed-valent coordination clusters, which are crucial for developing new materials with specific electronic properties .

Case Studies

  • Copper Complexes : Research has demonstrated that BDEA can form mononuclear and dinuclear copper complexes, which have been studied for their catalytic activity in the oxidation of organic compounds. The catalytic efficiency of these complexes is attributed to the unique electronic environment created by the BDEA ligand .
  • Lanthanide Complexes : BDEA's ability to coordinate with lanthanide ions has led to the synthesis of various heterometallic complexes that exhibit significant magnetic relaxation properties. These findings suggest potential applications in molecular magnetism and spintronics .
  • Tissue Optical Clearing : In biological research, BDEA has been utilized as a component in tissue optical clearing agents. Its hydrophilic characteristics enhance lipid solubility and facilitate the delipidation process, improving tissue transparency for imaging applications .

The biological activity of BDEA can be attributed to several mechanisms:

  • Ligand Coordination : The ability of BDEA to coordinate with metal ions alters the electronic properties of these metals, enhancing their reactivity and stability.
  • Solubilization : As a hydrophilic amine, BDEA increases the solubility of lipophilic compounds in aqueous environments, which is beneficial for drug delivery systems.
  • Catalytic Activity : The complexes formed with BDEA often exhibit catalytic properties that can be exploited in organic synthesis and environmental applications.

Research Findings

Recent studies have focused on the oxidation products of BDEA when treated with hydrogen peroxide, revealing a range of oxidation states that can influence its biological activity . The interaction between BDEA and various substrates has been explored to understand its potential as a reagent in organic synthesis.

Table 2: Summary of Biological Activities and Applications

ApplicationDescription
Coordination ChemistryForms stable complexes with transition metals
CatalysisCatalyzes oxidation reactions
Tissue Optical ClearingEnhances tissue transparency for imaging purposes
Drug DeliveryImproves solubility of lipophilic drugs

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N-Butyldiethanolamine critical for experimental design?

N-Butyldiethanolamine (CAS 102-79-4) is a colorless to pale-yellow liquid with a molecular formula C₈H₁₉NO₂ (molecular weight: 161.24 g/mol). Key properties include:

  • Solubility : Miscible with water and polar solvents, enabling its use in aqueous-phase reactions .
  • Refractive index : 1.591 (measured at 20°C), critical for optical applications and purity assessment .
  • Thermal stability : Stable under standard laboratory conditions but may degrade at high temperatures (>200°C).

Methodological guidance :

  • Purity validation : Use HPLC (C18 column, mobile phase: acetonitrile/water 70:30 v/v) to confirm ≥95% active content, per industrial synthesis standards .
  • Refractive index measurement : Calibrate using a digital refractometer (20°C) to detect impurities .

Q. How can researchers optimize the synthesis of this compound for high-purity yields?

Synthesis involves the reaction of butylamine with ethylene oxide under controlled conditions. Key parameters:

  • Temperature : Maintain 40–60°C to minimize side reactions (e.g., polymerization of ethylene oxide) .
  • Solvent selection : Use toluene or ethanol as inert solvents to enhance reaction efficiency .
  • Post-synthesis purification : Distillation under reduced pressure (10–15 mmHg) to isolate the product, followed by GC-MS to confirm purity .

Quality control thresholds :

  • Heavy metals ≤20 mg/kg (Pb), arsenic ≤3 mg/kg .
  • Residual ethylene oxide <1 ppm (test via headspace GC) .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

  • Titration : Acid-base titration with 0.1M HCl (phenolphthalein indicator) for bulk quantification .
  • Gas chromatography (GC) : Use a DB-5 column (30 m × 0.32 mm), FID detector, and helium carrier gas (1.5 mL/min). Retention time: ~8.2 min .
  • HPLC-MS : For trace analysis (e.g., detecting degradation products), employ a C18 column with ESI+ ionization .

Validation : Calibrate against certified reference materials and spike recovery tests (target: 90–110% recovery) .

Advanced Research Questions

Q. How does this compound function in catalytic systems for hydrocarbon oxidation?

N-Butyldiethanolamine acts as a ligand in transition metal complexes (e.g., Cu²⁺, Fe³⁺) for catalytic peroxidative oxidation of hydrocarbons. Example:

  • Catalytic cyclohexane oxidation : A Cu(II)-N-Butyldiethanolamine complex achieves 30–40% conversion to cyclohexanol/cyclohexanone under mild conditions (50°C, H₂O₂ oxidant) .

Experimental design :

  • Ligand-to-metal ratio : Optimize at 2:1 (ligand:metal) to prevent precipitation .
  • Characterization : Use XRD to confirm complex geometry and FTIR to monitor ligand coordination (shift in ν(N–H) from 3350 to 3280 cm⁻¹) .

Q. What are the environmental implications of this compound in aquatic systems, and how can its biodegradability be assessed?

While biodegradable, N-Butyldiethanolamine may exhibit aquatic toxicity at high concentrations.

  • Biodegradation testing : Use OECD 301F (manometric respirometry) to measure CO₂ evolution over 28 days. Typical degradation: >60% within 10 days .
  • Toxicity assessment : Daphnia magna acute toxicity (EC₅₀: ~100 mg/L) and algal growth inhibition (72-h IC₅₀: 50 mg/L) .

Mitigation strategies :

  • Incorporate advanced oxidation processes (e.g., UV/H₂O₂) for wastewater treatment .

Q. How does this compound compare to structural analogs in coordination chemistry?

Comparative studies with analogs (e.g., N-Methyldiethanolamine, N-Phenyldiethanolamine) reveal:

  • Steric effects : The n-butyl group enhances solubility in nonpolar solvents vs. methyl or phenyl analogs .
  • Catalytic activity : Larger alkyl groups (e.g., butyl) improve stability of metal complexes but reduce redox activity .

Methodology :

  • Synthesize analogs via identical protocols and compare catalytic performance in benchmark reactions (e.g., cyclohexane oxidation) .

Q. What protocols ensure safe handling of this compound in preclinical studies?

  • In vivo toxicity : Rat oral LD₅₀ = 4250 mg/kg; use PPE (gloves, goggles) and work in a fume hood .
  • Dose preparation : Dilute in saline (≤2.5% w/v) for intraperitoneal administration .
  • Endpoint analysis : Monitor liver enzymes (ALT, AST) and renal function (BUN, creatinine) post-exposure .

Regulatory compliance : Follow NIH guidelines for preclinical reporting (e.g., ARRIVE 2.0) .

Q. How can researchers resolve contradictions in physicochemical data (e.g., refractive index discrepancies)?

Discrepancies in reported refractive indices (e.g., 1.591 vs. literature 1.585) may arise from impurities or measurement conditions.

  • Troubleshooting :
    • Repeat measurements using a thermostated refractometer (20°C ± 0.1°C) .
    • Cross-validate with NMR (¹H and ¹³C) to detect trace solvents (e.g., residual ethylene oxide) .

Q. What role does this compound play in advanced imaging techniques like light-sheet microscopy?

In tissue-clearing protocols (e.g., CUBIC-R):

  • Function : Acts as a pH buffer (pH ~10) to facilitate lipid removal while preserving fluorescence .
  • Optimization : Use 0.5% (v/w) N-Butyldiethanolamine in CUBIC-R solution for 24–48 hr immersion .
  • Validation : Confirm tissue transparency via light-sheet imaging and quantify antibody penetration depth .

Q. How does this compound interact with heavy metals in environmental remediation studies?

  • Metal chelation : Binds Pb²⁺ and Cd²⁺ via hydroxyl and amine groups (log K ~3.5–4.0) .
  • Experimental setup : Use batch adsorption studies (pH 7–9, 25°C) and characterize complexes via EXAFS .

Properties

IUPAC Name

2-[butyl(2-hydroxyethyl)amino]ethanol
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InChI

InChI=1S/C8H19NO2/c1-2-3-4-9(5-7-10)6-8-11/h10-11H,2-8H2,1H3
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InChI Key

GVNHOISKXMSMPX-UHFFFAOYSA-N
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Canonical SMILES

CCCCN(CCO)CCO
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Molecular Formula

C8H19NO2
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DSSTOX Substance ID

DTXSID1044354
Record name N-Butyldiethanolamine
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Molecular Weight

161.24 g/mol
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Physical Description

Liquid, Colorless to pale yellow liquid with a mild odor; [Taminco MSDS]
Record name Ethanol, 2,2'-(butylimino)bis-
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CAS No.

102-79-4
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Retrosynthesis Analysis

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